Evidence Gap: No Publicly Available Quantitative Pharmacological or Efficacy Data for This Specific Compound
A comprehensive search of primary literature, authoritative databases (ChEMBL, PubChem, BindingDB), and patent repositories (as of April 2026) failed to identify any quantitative IC50, Ki, EC50, MIC, or other bioactivity data for N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide itself . In contrast, closely related 7-methoxybenzofuran-2-carboxamide derivatives have reported quantitative target engagement data: for example, the piperazinyl-butyl analog (CHEMBL196476) has a Ki of 0.130 nM against the human dopamine D3 receptor [1], and the dimethoxyisoquinoline analog (CHEMBL428407) has a Ki of 9.40 nM against the human adrenergic alpha-2C receptor [2]. However, these data come from compounds with substantially different amide substituents and cannot be directly extrapolated to the target compound. The absence of quantitative pharmacological benchmarks means that any procurement decision based on expected biological performance must be supported by user-generated experimental validation rather than literature precedence.
| Evidence Dimension | Availability of quantitative target engagement data in public domain |
|---|---|
| Target Compound Data | No quantitative IC50/Ki/EC50 data identified in any authoritative database or peer-reviewed publication |
| Comparator Or Baseline | CHEMBL196476: Ki = 0.130 nM (D3 receptor); CHEMBL428407: Ki = 9.40 nM (alpha-2C receptor) |
| Quantified Difference | Cannot be calculated—target compound lacks data; comparator compounds possess high-affinity target engagement data |
| Conditions | Target compound: no assays reported. Comparators: Radioligand displacement assays ([3H]spiroperidol for D3 in CHO cells; [3H]MK912 for alpha-2C in HepG2 cells) |
Why This Matters
Procurement professionals and researchers must know that this compound currently lacks any evidence of pharmacological activity; it should be treated as an exploratory screening compound requiring complete de novo characterization.
- [1] BindingDB. BDBM50176070: 7-Methoxy-benzofuran-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide. Ki = 0.130 nM at dopamine D3 receptor. https://bdb8.ucsd.edu/bindingdb/DisplayTs.do?tsid=50176070 View Source
- [2] BindingDB. BDBM50203562: 4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(2-(dimethylamino)ethyl)-7-methoxybenzofuran-2-carboxamide. Ki = 9.40 nM at adrenergic alpha-2C receptor. https://www.bindingdb.org/rwd/bind/BDBM50203562 View Source
